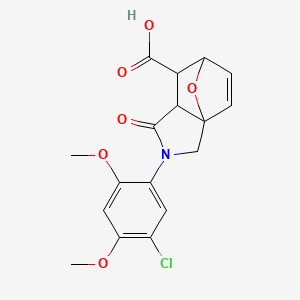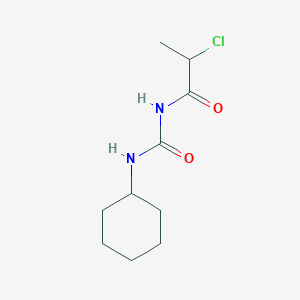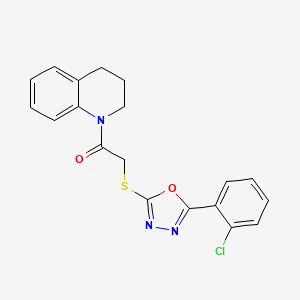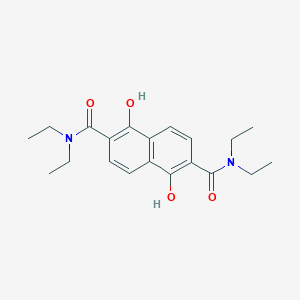
4-(4-Bromothiophen-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Bromothiophen-2-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.12 . It is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromothiophen-2-yl)pyrrolidin-2-one” were not found, pyrrolidine compounds are often synthesized using ring construction from different cyclic or acyclic precursors . For instance, a related compound, 2-bromothiophene, was synthesized using valeryl chloride and iron (III) chloride (FeCl3) in dichloromethane (CH2Cl2) .Molecular Structure Analysis
The InChI code for “4-(4-Bromothiophen-2-yl)pyrrolidin-2-one” is 1S/C8H8BrNOS/c9-7-2-1-6(12-7)5-3-8(11)10-4-5/h1-2,5H,3-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(4-Bromothiophen-2-yl)pyrrolidin-2-one” is a solid at room temperature . It has a molecular weight of 246.12 . .Scientific Research Applications
Organic Solar Cells
The compound has been used in the synthesis and characterization of donor-acceptor semiconducting polymers for organic solar cells . These polymers have been applied for the fabrication of organic solar cells based on bulk-heterojunction structures .
Non-Linear Optical Properties
The compound has been used in the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions . These derivatives have been studied for their non-linear optical properties .
Reactivity and Structural Features
The synthesized analogues of the compound have been investigated using density functional theory (DFT) to determine their structural characteristics . The calculations provide insight into the frontier molecular orbitals (FMOs) of the imine-based analogues and their molecular electrostatic potential (MESP) .
Crystal Structure Analysis
The compound has been used in crystal structure and Hirshfeld analysis . This helps in understanding the structural properties of the compound .
Synthesis of Electron-Rich Donors
The compound has been used in the synthesis of an electron-rich unit, 2,7-bis(5-bromothiophen-2-yl)-9,9’-spirobi[fluorene] . This compound with good electronic and optical properties may be a candidate for D-A type organic polymers .
Exploration of Electronic and Optical Properties
The compound has been used in the exploration of electronic and optical properties of various materials . This helps in understanding the behavior of these materials under different conditions .
Safety and Hazards
properties
IUPAC Name |
4-(4-bromothiophen-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-6-2-7(12-4-6)5-1-8(11)10-3-5/h2,4-5H,1,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWZSKJTLCGTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2789302.png)

![N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2789304.png)
![N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide](/img/structure/B2789305.png)

![N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2789312.png)


![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-(2-methylpropyl)acetamide](/img/structure/B2789316.png)

![5-(2-methoxyethyl)-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2789322.png)
